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Compound of Interest

Compound Name:
2-Bromo-5-chloro-3-

methoxypyridine

Cat. No.: B144052 Get Quote

Disclaimer: Information regarding the specific chemical compound 2-Bromo-5-chloro-3-
methoxypyridine is limited in publicly available scientific literature. This guide focuses on the

closely related, well-documented isomer, 5-Bromo-2-chloro-3-methoxypyridine (CAS Number:

286947-03-3). The chemical properties, synthetic routes, and applications of this isomer are

expected to be similar and are presented here to provide a comprehensive technical overview

for researchers, scientists, and drug development professionals.

Chemical and Physical Properties
5-Bromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative that serves as a

versatile building block in organic synthesis. Its distinct substitution pattern offers multiple

reactive sites for the construction of complex molecular architectures.
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Property Value Source

CAS Number 286947-03-3 [1][2]

Molecular Formula C₆H₅BrClNO [1][2][3]

Molecular Weight 222.47 g/mol [1][3]

IUPAC Name
5-bromo-2-chloro-3-

methoxypyridine
[1][2][3]

Appearance White Powder [3]

Boiling Point 245.617 °C at 760 mmHg [3]

Density 1.65 g/cm³ [3]

Synthesis and Experimental Protocols
While a specific, detailed synthesis for 5-bromo-2-chloro-3-methoxypyridine is not readily

available, a plausible and efficient route can be extrapolated from the synthesis of structurally

similar compounds, such as 5-bromo-2-chloro-4-methoxypyridine. The proposed synthesis

involves the electrophilic bromination of a 2-chloro-3-methoxypyridine precursor.

Proposed Synthesis of 5-Bromo-2-chloro-3-
methoxypyridine
This protocol is based on the bromination of a chloromethoxypyridine derivative.[1]

Materials:

2-chloro-3-methoxypyridine

N-Bromosuccinimide (NBS)

Concentrated Sulfuric Acid (H₂SO₄)

Ice

8N Sodium Hydroxide (NaOH) solution
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Chloroform (CHCl₃) or other suitable organic solvent

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexane and Ethyl Acetate

Procedure:

In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in concentrated

sulfuric acid under cooling in an ice bath.

Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution in portions, maintaining the

temperature at or below 5 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and then heat to 50-60 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the

consumption of the starting material.

Carefully pour the reaction mixture into a beaker of crushed ice.

Neutralize the acidic solution by the slow addition of 8N NaOH solution until the pH is

approximately 8-9.

Extract the aqueous layer multiple times with chloroform.

Combine the organic extracts and wash with saturated brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

hexane and ethyl acetate as the eluent, to yield pure 5-bromo-2-chloro-3-methoxypyridine.
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Synthesis Workflow

2-chloro-3-methoxypyridine in H₂SO₄

Add NBS at 0-5°C

Heat to 50-60°C

Quench in Ice Water

Neutralize with NaOH

Extract with Chloroform

Column Chromatography

5-Bromo-2-chloro-3-methoxypyridine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-bromo-2-chloro-3-methoxypyridine.
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Key Reactions and Methodologies
The two halogen atoms on the pyridine ring of 5-bromo-2-chloro-3-methoxypyridine have

differential reactivity, allowing for selective functionalization. The C-Br bond is generally more

reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This enables

sequential couplings to build molecular complexity.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For 5-

bromo-2-chloro-3-methoxypyridine, this reaction is expected to proceed selectively at the C-5

position.

Generalized Protocol:

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-chloro-3-

methoxypyridine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a

palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-

3.0 equiv.).

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g.,

1,4-dioxane/water 4:1).

Heat the reaction mixture with stirring to 80-100 °C.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and

wash with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.
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Suzuki-Miyaura Coupling Workflow

Combine Pyridine, Boronic Acid, Pd Catalyst, Base

Inert Atmosphere (Ar/N₂)

Add Degassed Solvent

Heat and Stir (80-100°C)

Monitor Progress (TLC/LC-MS)

Aqueous Workup and Extraction

Column Chromatography

5-Aryl-2-chloro-3-methoxypyridine

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
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Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, widely

used in the synthesis of pharmaceuticals.

Generalized Protocol:

In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g.,

Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a

base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) in a Schlenk flask.

Add 5-bromo-2-chloro-3-methoxypyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

Add an anhydrous, degassed solvent such as toluene or dioxane.

Heat the reaction mixture with stirring to 80-110 °C.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction and quench with a saturated aqueous solution of

ammonium chloride.

Extract the product with an organic solvent, wash, dry, and concentrate.

Purify the crude product by column chromatography.

Applications in Drug Discovery and Development
Halogenated pyridines are prevalent scaffolds in medicinal chemistry, particularly in the

development of kinase inhibitors for oncology.[4] The pyridine ring can act as a bioisostere of

adenine, binding to the hinge region of the ATP-binding pocket of kinases.[4] The substituents

on the pyridine ring are crucial for achieving potency and selectivity.

Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling pathways.[4]

Dysregulation of kinase activity is a hallmark of many cancers, making them important
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therapeutic targets.[4] Small molecule inhibitors that target the ATP-binding site of kinases are

a major class of anti-cancer drugs.[5]

The 2-chloropyridine moiety, present in the title compound, can be utilized to develop covalent

inhibitors that form an irreversible bond with a cysteine residue near the active site of certain

kinases, such as MSK1.[6] This can lead to increased potency and duration of action.

Representative Signaling Pathway: Receptor Tyrosine
Kinase (RTK) Pathway
Many kinase inhibitors target components of RTK signaling pathways, which are frequently

overactive in cancer. The diagram below illustrates a simplified RTK pathway, a common target

for pyridine-based inhibitors.
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Simplified RTK Signaling Pathway
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Caption: Simplified RTK signaling pathway, a common target for kinase inhibitors.
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Safety and Handling
5-Bromo-2-chloro-3-methoxypyridine is classified as a hazardous substance. Appropriate

safety precautions must be taken during its handling and use.

GHS Classification:[1][7]

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

Precautionary Statements:[7]

Prevention:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/eye protection/face protection.

Response:

P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

P317: Get medical help.

Storage:

P405: Store locked up.

Disposal:

P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:
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Use only in a well-ventilated area, preferably in a chemical fume hood.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Avoid contact with skin, eyes, and clothing.

Keep container tightly closed.

Store in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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